molecular formula C17H17ClN2O2 B268203 N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide

N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide

Katalognummer B268203
Molekulargewicht: 316.8 g/mol
InChI-Schlüssel: QODSJHONPXWBOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide, commonly known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first approved by the United States Food and Drug Administration (FDA) in 1998 for the treatment of osteoarthritis and rheumatoid arthritis. Celecoxib is also used to treat other conditions such as ankylosing spondylitis, acute pain, and menstrual cramps.

Wirkmechanismus

Celecoxib selectively inhibits COX-2, which reduces the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By reducing the production of prostaglandins, Celecoxib reduces inflammation and pain. In addition, Celecoxib has been shown to have anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects
Celecoxib has been shown to have several biochemical and physiological effects. It reduces inflammation and pain by inhibiting the production of prostaglandins. In addition, Celecoxib has been shown to have anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Celecoxib has also been shown to have cardiovascular effects, including reducing the risk of heart attack and stroke.

Vorteile Und Einschränkungen Für Laborexperimente

Celecoxib has several advantages for lab experiments. It is a selective COX-2 inhibitor, which allows researchers to study the role of COX-2 in various biological processes. In addition, Celecoxib has been shown to have anti-tumor activity, which allows researchers to study the mechanisms of cancer cell proliferation and apoptosis. However, Celecoxib has several limitations for lab experiments. It has a short half-life, which makes it difficult to maintain a consistent concentration in cell culture experiments. In addition, Celecoxib has been shown to have off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on Celecoxib. One area of research is the development of more selective COX-2 inhibitors. Celecoxib has been shown to have off-target effects, which can cause side effects and complicate the interpretation of experimental results. Developing more selective COX-2 inhibitors could reduce the risk of side effects and improve the accuracy of experimental results. Another area of research is the development of combination therapies for cancer. Celecoxib has been shown to have anti-tumor activity, but it is not effective as a standalone therapy. Developing combination therapies that include Celecoxib could improve the efficacy of cancer treatment. Finally, there is a need for more research on the cardiovascular effects of Celecoxib. Celecoxib has been shown to reduce the risk of heart attack and stroke, but the mechanisms of these effects are not well understood. Further research could improve our understanding of the cardiovascular effects of Celecoxib and lead to the development of new therapies for cardiovascular disease.
Conclusion
Celecoxib is a non-steroidal anti-inflammatory drug that is widely used to treat pain and inflammation. It selectively inhibits COX-2, which reduces inflammation and pain. In addition, Celecoxib has been shown to have anti-tumor activity and cardiovascular effects. Celecoxib is widely used in scientific research to study the role of COX-2 in inflammation and cancer. There are several future directions for research on Celecoxib, including the development of more selective COX-2 inhibitors, the development of combination therapies for cancer, and more research on the cardiovascular effects of Celecoxib.

Synthesemethoden

Celecoxib is synthesized by reacting 4-bromo-2-chlorobenzoic acid with 4-(methylsulfonyl)phenylhydrazine to form 4-bromo-2-chloro-N-(4-methylsulfonylphenyl)benzohydrazide. The resulting compound is then reacted with acetic anhydride to form N-(4-methylsulfonylphenyl)-2-(4-bromo-2-chlorophenyl)acetamide. Finally, the acetyl group is replaced with an acetylamino group using acetic anhydride and ammonia to form Celecoxib.

Wissenschaftliche Forschungsanwendungen

Celecoxib is widely used in scientific research to study the role of cyclooxygenase-2 (COX-2) in inflammation and cancer. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Celecoxib selectively inhibits COX-2, which reduces inflammation and pain. In addition, Celecoxib has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer.

Eigenschaften

Produktname

N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide

Molekularformel

C17H17ClN2O2

Molekulargewicht

316.8 g/mol

IUPAC-Name

N-(3-acetamidophenyl)-3-(2-chlorophenyl)propanamide

InChI

InChI=1S/C17H17ClN2O2/c1-12(21)19-14-6-4-7-15(11-14)20-17(22)10-9-13-5-2-3-8-16(13)18/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)

InChI-Schlüssel

QODSJHONPXWBOT-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2Cl

Kanonische SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.